
3,3',3'',3'''-(3,8,13,17-Tetramethylporphyrin-2,7,12,18-tetrayl)tetrapropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coproporphyrin III(4-) is a cyclic tetrapyrrole anion obtained by deprotonation of the four carboxy groups of coproporphyrin III; major species at pH 7.3. It is a conjugate base of a coproporphyrin III.
Wissenschaftliche Forschungsanwendungen
Chemotherapy and Photodynamic Therapy
- A study has synthesized porphyrin nitrogen mustards, which are structurally similar to 3,3',3'',3'''-(3,8,13,17-Tetramethylporphyrin-2,7,12,18-tetrayl)tetrapropanoate, for potential use in chemotherapy and photodynamic therapy. These compounds exhibit both chemotherapeutic and photodynamic effects on tumors (Chen Zhi-long et al., 2010).
Petroleum Analysis
- A novel C31 nickel petroporphyrin related to chlorophyll c and structurally similar to the compound has been isolated from oil shale, showcasing the role of such compounds in petroleum analysis (R. Ocampo et al., 1984).
Study of Intermolecular Interactions
- Research on cationic porphyrins, which include compounds like 3,3',3'',3'''-(3,8,13,17-Tetramethylporphyrin-2,7,12,18-tetrayl)tetrapropanoate, has been conducted to understand their intermolecular interactions and fluorescence behavior in water (K. Kano et al., 1990).
Catalytic Oxidation
- A ruthenium polymer complex, structurally related to the compound , has been studied for its effectiveness in catalyzing the oxidation of alcohols at room temperature (C. Kato et al., 2006).
Enhanced Optical Nonlinearity
- Porphyrin derivatives, including compounds similar to 3,3',3'',3'''-(3,8,13,17-Tetramethylporphyrin-2,7,12,18-tetrayl)tetrapropanoate, have been used to create nanocomposites with enhanced optical nonlinearity, useful in optical applications (R. Pandey et al., 2009).
These applications highlight the versatility and significance of 3,3',3'',3'''-(3,8,13,17-Tetramethylporphyrin-2,7,12,18-tetrayl)tetrapropanoate in various scientific research areas.
Scientific Research Applications of 3,3',3'',3'''-(3,8,13,17-Tetramethylporphyrin-2,7,12,18-tetrayl)tetrapropanoate
Anti-Tumor Activities and Photodynamic Therapy
Porphyrin derivatives, similar to the tetramethylporphyrin structure, have been synthesized and investigated for their potential in chemotherapy and photodynamic therapy for treating tumors. These compounds display both chemotherapeutic and photodynamic effects, which warrant further exploration in cancer treatment (Chen Zhi-long, Cheng Jing-rong, Wang Wei-qin, Xu De-yu, 2010).
Catalysis and Oxidation Reactions
A three-dimensional microporous ruthenium polymer complex, incorporating a similar porphyrin structure, demonstrated effective catalytic performance for the oxidation of various types of alcohols with molecular oxygen and air at room temperature. This indicates potential applications in green chemistry and catalysis (C. Kato, M. Ono, T. Hino, T. Ohmura, W. Mori, 2006).
Optical Nonlinearity and Nanotechnology
Porphyrin derivatives show enhanced optical nonlinearity, particularly when mixed with conducting polymers. For instance, a porphyrin nanocomposite exhibited significantly enhanced optical limiting properties compared to its individual components, suggesting potential applications in optical devices and nanotechnology (R. Pandey, C. Sandeep, R. Philip, V. Lakshminarayanan, 2009).
Energy Transfer in Molecular Complexes
Porphyrins have been used to study intermolecular interactions and energy transfer in water, providing insights into molecular complex formation and behavior under various conditions. This is crucial for understanding molecular processes in biological systems and material science (K. Kano, M. Takei, S. Hashimoto, 1990).
Geological and Environmental Studies
Related porphyrin structures have been isolated from geological samples like oil shale and studied for their potential as biomarkers of specific photoautotrophs, providing valuable information in geological and environmental research (Y. Kashiyama, M. Shiro, R. Tada, N. Ohkouchi, 2007).
Eigenschaften
Produktname |
3,3',3'',3'''-(3,8,13,17-Tetramethylporphyrin-2,7,12,18-tetrayl)tetrapropanoate |
|---|---|
Molekularformel |
C36H34N4O8-4 |
Molekulargewicht |
650.7 g/mol |
IUPAC-Name |
3-[8,13,18-tris(2-carboxylatoethyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29/h13-16,38,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)/p-4 |
InChI-Schlüssel |
XNBNKCLBGTWWSD-UHFFFAOYSA-J |
SMILES |
CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)[O-])C)CCC(=O)[O-])C)CCC(=O)[O-])CCC(=O)[O-] |
Kanonische SMILES |
CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)[O-])C)CCC(=O)[O-])C)CCC(=O)[O-])CCC(=O)[O-] |
Piktogramme |
Irritant |
Synonyme |
coproporphyrin III coproporphyrin III, 13C-labeled coproporphyrin III, dihydrochloride coproporphyrin III, sodium salt coproporphyrin III, tetraammonium salt coproporphyrin III, tetrapotassium salt coproporphyrin III, tetrasodium salt zinc coproporphyrin III zincphyrin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





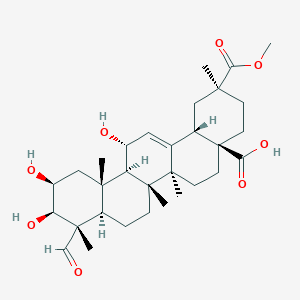
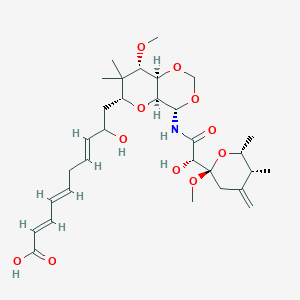
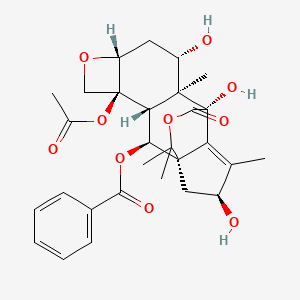

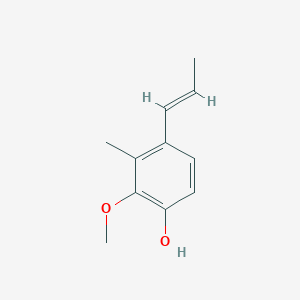
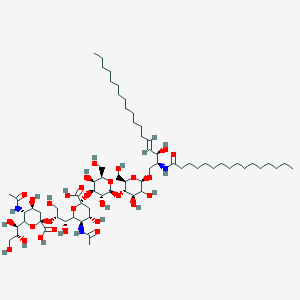

![(3R,3aR,5aS,6S,9aR,9bS)-6-butyl-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalene](/img/structure/B1259065.png)
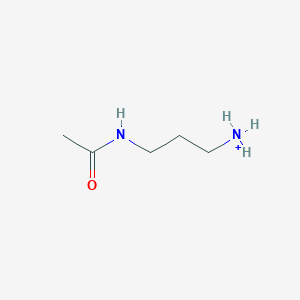

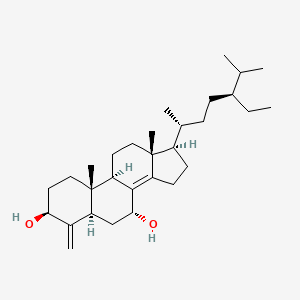
![2-(1H-Benzo[d]imidazol-2-yl)-3-(furan-2-yl)acrylonitrile](/img/structure/B1259073.png)